molecular formula C16H17N3OS3 B2940135 3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 690644-84-9

3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2940135
CAS RN: 690644-84-9
M. Wt: 363.51
InChI Key: XTMJNJQVZBVTEG-UHFFFAOYSA-N
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Description

3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H17N3OS3 and its molecular weight is 363.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound, along with its derivatives, has been synthesized and characterized as part of investigations into substituted 5-aminothieno[2,3d] pyrimidines. The process involves the reaction of ethyl 5-amino-2-substituted thieno[2,3-d]pyrimidine-6carboxylates with various reagents, highlighting a method to create structurally diverse molecules for further study (Tumkyavichius, 1995).

Potential Biological Activities

  • Investigations into novel 2‐methylthio‐3‐substituted‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones have revealed their analgesic, anti‐inflammatory, and ulcerogenic index activities. Among the synthesized compounds, specific derivatives demonstrated potent analgesic and anti‐inflammatory properties, suggesting potential for further pharmacological development (Alagarsamy et al., 2007).

Interactions and Crystal Structure

  • The interaction of thiamine with anions has been studied, providing insights into the structural aspects of related thieno[2,3-d]pyrimidin-4(3H)-ones. These findings contribute to a better understanding of the compound's behavior in various chemical environments, which can be essential for designing molecules with desired properties (Hu et al., 1999).

Antimicrobial Activity

  • The antimicrobial potential of thieno[3,4-d]pyrimidin-4(3H)-ones and their derivatives has been explored. One study synthesized new compounds featuring the thieno[3,4-d]pyrimidine moiety, demonstrating promising in vitro activity against various bacterial and fungal strains. This suggests the potential for these compounds to serve as templates for developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

properties

IUPAC Name

5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS3/c1-5-6-19-15(20)13-9(2)10(3)23-14(13)18-16(19)22-8-12-7-21-11(4)17-12/h5,7H,1,6,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJNJQVZBVTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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